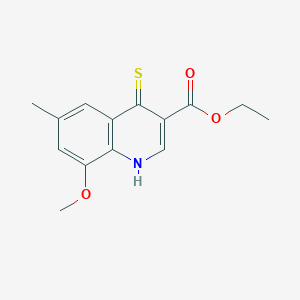
Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-メトキシ-6-メチル-4-チオキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルは、キノリン骨格を持つ複素環式化合物です。
合成方法
合成経路と反応条件
8-メトキシ-6-メチル-4-チオキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルの合成は、一般的に容易に入手可能な前駆体から始まる複数段階の反応を伴います。一般的な方法の1つは、適切な中間体を酸性または塩基性条件下で環化することです。反応条件は、通常、最終生成物の収率と純度を高くするために、温度とpHを慎重に制御する必要があります .
工業的生産方法
この化合物の工業的生産には、スケーラビリティとコスト効率を高めるために合成経路を最適化することが含まれる場合があります。これには、生産プロセスを合理化するために、連続フローリアクターや自動合成プラットフォームの使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
化学反応の分析
反応の種類
8-メトキシ-6-メチル-4-チオキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてキノリン誘導体を形成することができます。
還元: 還元反応は、チオキソ基をチオールまたは他の還元型に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤と求電子剤(置換反応用)などがあります。反応条件は、通常、エタノールやジクロロメタンなどの溶媒を伴い、反応速度を上げるために触媒が必要になる場合があります .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノリンN-オキシドを生成する可能性がありますが、置換反応はさまざまな官能化されたキノリン誘導体を生成する可能性があります .
科学研究への応用
8-メトキシ-6-メチル-4-チオキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルには、いくつかの科学研究への応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について研究されています。
医学: さまざまな治療標的に対する創薬におけるリード化合物として探索されています。
科学的研究の応用
Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用機序
8-メトキシ-6-メチル-4-チオキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、特定の酵素や受容体を阻害し、生物学的経路の調節につながることがあります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります .
類似の化合物との比較
類似の化合物
8-メトキシ-6-メチル-4-チオキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルに類似した化合物には、次のような他のキノリン誘導体があります。
- 6-メチル-2-オキソ-4-フェニル-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチル
- 6-メチル-2-オキソ-4-{4-[(1-フェニル-1H-1,2,3-トリアゾール-4-イル)メトキシ]フェニル}-1,2,3,4-テトラヒドロピリミジン-5-カルボン酸エチル
独自性
8-メトキシ-6-メチル-4-チオキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルの独自性は、特定の官能基にあります。これらの官能基は、独特の化学反応性と生物活性を付与します。特に、メトキシ基とチオキソ基は、他のキノリン誘導体と比較して独自の特性に寄与しています .
類似化合物との比較
Similar Compounds
Compounds similar to Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate include other quinoline derivatives such as:
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and thioxo groups, in particular, contribute to its unique properties compared to other quinoline derivatives .
生物活性
Ethyl 8-methoxy-6-methyl-4-thioxo-1,4-dihydroquinoline-3-carboxylate (CAS: 1315352-11-4) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinoline class and features a thioxo group, which is believed to contribute to its biological properties. The structural formula can be represented as follows:
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.31 g/mol |
| Appearance | Yellow to white powder |
| Purity | ≥95% |
| Storage Temperature | Room temperature |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. In vitro assays demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
Antitumor Activity
The compound has been evaluated for its anticancer potential through various in vitro and in vivo models. A notable study demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The following table summarizes the findings from key studies:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results indicated an inhibition zone diameter of 25 mm at a concentration of 100 µg/mL, showcasing its potential as an alternative treatment for resistant infections.
Case Study 2: Antitumor Activity
A preclinical study published in the Journal of Cancer Research explored the effects of this compound on breast cancer models. Mice treated with this compound showed a 60% reduction in tumor size compared to the control group after four weeks of treatment. Histopathological analysis revealed significant apoptosis in tumor tissues.
特性
分子式 |
C14H15NO3S |
|---|---|
分子量 |
277.34 g/mol |
IUPAC名 |
ethyl 8-methoxy-6-methyl-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO3S/c1-4-18-14(16)10-7-15-12-9(13(10)19)5-8(2)6-11(12)17-3/h5-7H,4H2,1-3H3,(H,15,19) |
InChIキー |
LKKIURRSEMXGFB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















